An In-Depth Technical Guide to the Chemical Properties of 7-Bromoimidazo[1,2-a]pyrimidine
An In-Depth Technical Guide to the Chemical Properties of 7-Bromoimidazo[1,2-a]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Authored by [Your Name/Gemini], Senior Application Scientist
This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 7-Bromoimidazo[1,2-a]pyrimidine, a key heterocyclic scaffold in medicinal chemistry and materials science. This document is intended to be a valuable resource for researchers and professionals engaged in drug discovery and the development of novel chemical entities.
Introduction: The Significance of the Imidazo[1,2-a]pyrimidine Core and 7-Bromo Substitution
The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic system in drug discovery, forming the core of numerous biologically active compounds.[1][2] This fused bicyclic system, a bioisostere of purine, exhibits a wide spectrum of pharmacological activities, including but not limited to, anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][3][4] The strategic placement of a bromine atom at the 7-position of this scaffold, creating 7-Bromoimidazo[1,2-a]pyrimidine, offers a versatile handle for synthetic diversification and modulation of the molecule's physicochemical and biological properties. The bromine atom can be readily transformed into a variety of other functional groups through cross-coupling reactions, enabling the exploration of a vast chemical space and the fine-tuning of structure-activity relationships (SAR).
Physicochemical Properties
A thorough understanding of the physicochemical properties of 7-Bromoimidazo[1,2-a]pyrimidine is fundamental for its application in research and development.
Molecular Structure and Core Data
| Property | Value | Source |
| Chemical Name | 7-Bromoimidazo[1,2-a]pyrimidine | - |
| CAS Number | 1251033-57-4 | [5] |
| Molecular Formula | C₆H₄BrN₃ | [5] |
| Molecular Weight | 198.02 g/mol | [5] |
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrimidine and imidazole rings. The chemical shifts and coupling constants would be influenced by the electron-withdrawing effect of the bromine atom and the nitrogen atoms within the bicyclic system.
-
¹³C NMR: The carbon NMR spectrum will reveal the chemical shifts of the six carbon atoms in the heterocyclic core. The carbon atom attached to the bromine (C7) is expected to have a characteristic chemical shift.
-
Mass Spectrometry: The mass spectrum should exhibit a characteristic isotopic pattern for a bromine-containing compound (approximately equal intensity for M+ and M+2 peaks). The molecular ion peak would be observed at m/z 198.02 (for ⁷⁹Br) and 200.02 (for ⁸¹Br).
-
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for C-H, C=C, and C=N stretching vibrations within the aromatic heterocyclic system.
Physical Properties
| Property | Value | Source |
| Melting Point | Data not available in the searched literature. | - |
| Solubility | Expected to have low solubility in water and good solubility in common organic solvents like DMSO and DMF, a common characteristic for such heterocyclic systems.[7] | - |
Synthesis of 7-Bromoimidazo[1,2-a]pyrimidine
The synthesis of the imidazo[1,2-a]pyrimidine core is well-established, with the most common method being the condensation of a 2-aminopyrimidine with an α-halocarbonyl compound.[4][8]
General Synthetic Approach
The synthesis of 7-Bromoimidazo[1,2-a]pyrimidine would likely follow a similar pathway, starting with a suitably substituted 2-aminopyrimidine.
Diagram of the general synthesis of Imidazo[1,2-a]pyrimidines:
Caption: General synthetic route to the imidazo[1,2-a]pyrimidine core.
Postulated Synthesis of 7-Bromoimidazo[1,2-a]pyrimidine
A plausible synthetic route to 7-Bromoimidazo[1,2-a]pyrimidine would involve the reaction of 2-amino-5-bromopyrimidine with a suitable C2 synthon, such as chloroacetaldehyde or a protected equivalent.
Experimental Protocol (Hypothetical):
-
Reaction Setup: To a solution of 2-amino-5-bromopyrimidine (1.0 eq) in a suitable solvent (e.g., ethanol, DMF) is added chloroacetaldehyde (1.1 eq).
-
Reaction Conditions: The reaction mixture is heated to reflux for a specified period, and the progress is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 7-Bromoimidazo[1,2-a]pyrimidine.
Chemical Reactivity and Functionalization
The bromine atom at the 7-position is the key to the synthetic utility of 7-Bromoimidazo[1,2-a]pyrimidine, serving as a versatile handle for a variety of cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond at the 7-position is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.
Diagram of Cross-Coupling Reactions:
Caption: Key cross-coupling reactions for functionalizing the 7-position.
-
Suzuki-Miyaura Coupling: This reaction with boronic acids or esters is a powerful method for introducing aryl or heteroaryl substituents at the 7-position.[9][10] This is particularly valuable in medicinal chemistry for exploring SAR by modifying the steric and electronic properties of this part of the molecule.
-
Sonogashira Coupling: The coupling with terminal alkynes provides access to 7-alkynyl-imidazo[1,2-a]pyrimidines, which can be further elaborated or may themselves exhibit interesting biological activities.
-
Buchwald-Hartwig Amination: This reaction allows for the introduction of a variety of amine functionalities at the 7-position, which can be crucial for modulating solubility, basicity, and interactions with biological targets.
Other Reactions
The imidazo[1,2-a]pyrimidine core itself can undergo other transformations, although the reactivity is influenced by the substituents present. Electrophilic substitution reactions, for instance, are known to occur on the imidazole ring of the parent scaffold.
Applications in Drug Discovery and Materials Science
The imidazo[1,2-a]pyrimidine scaffold is a cornerstone in the development of new therapeutic agents. Derivatives have shown promise as:
-
Kinase Inhibitors: The scaffold can be decorated with substituents that target the ATP-binding site of various kinases, which are implicated in cancer and inflammatory diseases.[11]
-
Wnt/β-catenin Signaling Inhibitors: Certain derivatives have been identified as inhibitors of this critical signaling pathway, which is often dysregulated in cancer.[3]
-
Antimicrobial Agents: A wide range of imidazo[1,2-a]pyrimidine derivatives have demonstrated antibacterial and antifungal activity.[4]
In materials science, the rigid, planar structure and the potential for extensive π-conjugation in functionalized derivatives make them attractive candidates for the development of organic light-emitting diodes (OLEDs), sensors, and other electronic materials.
Conclusion
7-Bromoimidazo[1,2-a]pyrimidine is a highly valuable and versatile building block for the synthesis of a diverse array of functionalized molecules. Its strategic bromine handle allows for facile diversification through modern cross-coupling methodologies, making it an essential tool for researchers in drug discovery and materials science. Further exploration of the chemical space around this scaffold is expected to yield novel compounds with significant biological and material properties.
References
- Mologni, L., et al. (2014). Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. PubMed, 22(15), 5847-5858.
- Bellina, F., et al. (2014). Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles. PubMed, 16(19), 9586-9591.
- Hayakawa, M., et al. (2007). Design and biological evaluation of imidazo[1,2-a]pyridines as novel and potent ASK1 inhibitors. PubMed, 17(1), 209-212.
-
ResearchGate. (n.d.). Suzuki cross-coupling reaction on position 7 of compounds 1a–c (isolated yields). Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Retrieved from [Link]
-
PubChem. (n.d.). 7-Bromoimidazo(1,2-a)pyridine. Retrieved from [Link]
-
J-Stage. (n.d.). Synthesis and Antibacterial Activity of Some Imidazo [1, 2-α]pyrimidine Derivatives. Retrieved from [Link]
- Cesur, Z., et al. (2010). Synthesis and Biological Evaluation of some new Imidazo[1,2-a]pyridines. PubMed, 57(2), 355-362.
- Hayakawa, M., et al. (2007). Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. PubMed, 17(1), 213-216.
- El-Sayed, M. S., et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PubMed Central.
- Goel, R., et al. (2015). Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Publishing.
- Shah, A. M., & Rojivadiya, A. J. (2015). Synthesis and Characterization of imidazo[1,2-a]pyrimidine.
- Gungor, T., et al. (2023). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity.
-
ResearchGate. (2024). Imidazo[1,2-c]pyrimidine Azo-Dyes: Synthesis, Characterization, DFT, and Fluorescence Properties. Retrieved from [Link]
Sources
- 1. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Antibacterial Activity of Some Imidazo [1, 2-α]pyrimidine Derivatives [jstage.jst.go.jp]
- 5. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines [beilstein-journals.org]
- 9. Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Buy 3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine | 375857-65-1 [smolecule.com]
- 11. Design and biological evaluation of imidazo[1,2-a]pyridines as novel and potent ASK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
